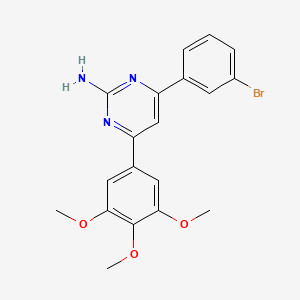
4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4-BTP, is a compound of interest for its various applications in scientific research. It is a pyrimidine analog that has been studied for its potential to act as an inhibitor of cyclin-dependent kinases (CDKs) and for its ability to interact with the estrogen receptor. 4-BTP has also been studied for its ability to act as a ligand for G-protein coupled receptors (GPCRs) and to modulate the activity of several enzymes.
科学研究应用
4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been studied for its potential to act as an inhibitor of CDKs. This compound has been found to inhibit the activity of CDK2, CDK4, and CDK6 in vitro, which suggests that it could be used as a tool to study the regulation of cell cycle progression. 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has also been studied for its ability to interact with the estrogen receptor. This compound has been found to bind to the estrogen receptor in vitro and to modulate the activity of several enzymes, suggesting that it could be used as a tool to study the regulation of estrogen-mediated signaling pathways. Additionally, 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been studied for its ability to act as a ligand for GPCRs. This compound has been found to bind to several GPCRs, including the serotonin receptor, and to modulate the activity of associated enzymes, suggesting that it could be used as a tool to study the regulation of GPCR-mediated signaling pathways.
作用机制
The mechanism of action of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that this compound binds to CDKs, estrogen receptors, and GPCRs and modulates the activity of associated enzymes. It is thought that the binding of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine to CDKs inhibits their activity, resulting in the inhibition of cell cycle progression. The binding of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine to the estrogen receptor is thought to modulate the activity of several enzymes, resulting in the modulation of estrogen-mediated signaling pathways. The binding of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine to GPCRs is thought to modulate the activity of associated enzymes, resulting in the modulation of GPCR-mediated signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are not fully understood. However, it is believed that this compound has the potential to modulate the activity of several enzymes and to inhibit the activity of CDKs. It is also thought that this compound has the potential to modulate the activity of GPCRs and to interact with the estrogen receptor.
实验室实验的优点和局限性
The use of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. This compound is easy to synthesize and is readily available. Additionally, it has been found to bind to several CDKs, the estrogen receptor, and GPCRs, making it a useful tool for studying the regulation of cell cycle progression, estrogen-mediated signaling pathways, and GPCR-mediated signaling pathways. However, there are some limitations to the use of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments. This compound has not been tested in vivo, so its effects in living organisms are not known. Additionally, the mechanism of action of this compound is not fully understood.
未来方向
There are several potential future directions for the study of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. One potential direction is to further investigate the mechanism of action of this compound. This could involve studying the binding of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine to CDKs, the estrogen receptor, and GPCRs in more detail. Additionally, further research could be done to investigate the biochemical and physiological effects of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in vivo. Another potential direction is to investigate the potential therapeutic applications of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. This could involve studying the effects of this compound on various diseases and disorders. Additionally, further research could be done to investigate the potential of this compound to act as a ligand for GPCRs. Finally, further research could be done to investigate the potential of this compound to be used as a tool for drug discovery and development.
合成方法
4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can be synthesized by several methods. One of the most common methods involves the reaction of 3-bromobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of piperidine. This reaction results in the formation of the desired 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine product in a yield of approximately 60%. Other methods of synthesis include the reaction of 3-bromobenzoic acid with 3,4,5-trimethoxybenzaldehyde in the presence of piperidine, the reaction of 3-bromobenzaldehyde with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine, and the reaction of 3-bromobenzaldehyde with 3,4,5-trimethoxybenzoyl chloride in the presence of piperidine.
属性
IUPAC Name |
4-(3-bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-24-16-8-12(9-17(25-2)18(16)26-3)15-10-14(22-19(21)23-15)11-5-4-6-13(20)7-11/h4-10H,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFVRMFVIKKKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




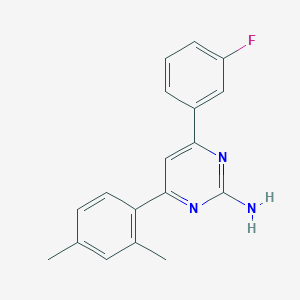


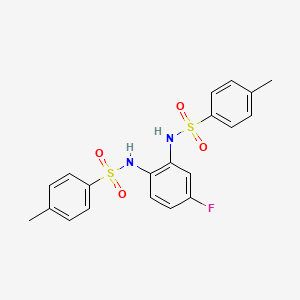
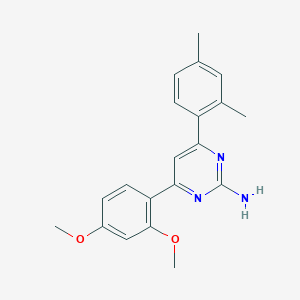
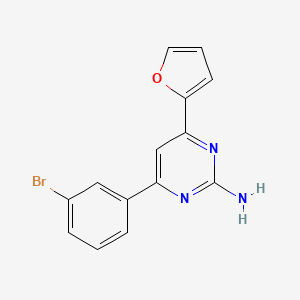




![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)